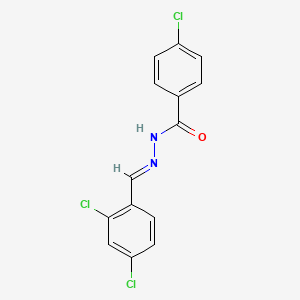

![molecular formula C21H32N2O3 B5538916 2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves strategic chemical reactions, including Michael addition and cyclization processes. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones showcases the complexity and efficiency of creating such spirocyclic compounds (Islam et al., 2017). This methodology yields high-efficiency products, demonstrating the compound's intricate synthesis pathway.

Molecular Structure Analysis

The structural elucidation of diazaspiro[5.5]undecane derivatives is primarily conducted through NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles often adopts a chair conformation, supported by intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for the crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

The compound's reactivity is highlighted by its ability to undergo various chemical reactions, including spirocyclization and Michael addition. These reactions are instrumental in creating a broad range of structurally diverse and complex molecules, showcasing the compound's versatile chemical properties.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The non-planar conformation and presence of hydrogen bonding interactions contribute to these physical properties, affecting their solubility and state at room temperature.

Chemical Properties Analysis

Diazaspiro[5.5]undecane derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophilic addition and the ability to form stable heterocyclic structures. The presence of nitrogen atoms within the spirocyclic framework enhances their nucleophilicity, allowing for a variety of chemical transformations.

Applications De Recherche Scientifique

Research Applications of Structurally Related Compounds

Psychoactive Properties and Serotonin Receptor Agonism

Compounds with structural similarities, particularly those related to phenethylamines and their derivatives, have been studied for their psychoactive properties. These substances often target serotonin receptors, leading to various effects ranging from psychedelic experiences to potential therapeutic applications in treating psychiatric disorders. The research on 2C-B, a psychedelic phenethylamine derivative, for example, indicates its partial agonism at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, showcasing the compound's potential for inducing mild psychedelic effects and its relevance in studying the neuropharmacology of psychedelics (Papaseit et al., 2018).

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)-9-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-16-13-19(26-3)17(2)12-18(16)14-22-8-6-21(7-9-22)5-4-20(25)23(15-21)10-11-24/h12-13,24H,4-11,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRQPPZSSYHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CN2CCC3(CCC(=O)N(C3)CCO)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)